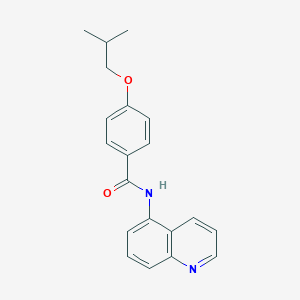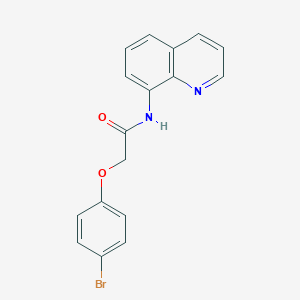![molecular formula C19H14ClIN2O4 B244461 N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the formation of condensed chromatin and transcriptional repression. CI-994 has been shown to have potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases.
Mecanismo De Acción
CI-994 inhibits N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide activity, leading to the accumulation of acetylated histones and the relaxation of chromatin structure. This allows for the activation of genes that are normally silenced, leading to changes in gene expression and cellular function. In addition, CI-994 has been shown to inhibit the activity of other enzymes, such as DNA methyltransferases and protein kinase C, which may contribute to its biological effects.
Biochemical and Physiological Effects
CI-994 has been shown to have a variety of biochemical and physiological effects. In cancer cells, CI-994 induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurological disorders, CI-994 has been shown to improve synaptic plasticity and cognitive function. In inflammatory diseases, CI-994 has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CI-994 has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. In addition, it has been shown to have potential therapeutic applications in a variety of diseases. However, there are also limitations to using CI-994 in lab experiments. It has low solubility in water, which can make dosing and administration challenging. In addition, it has been shown to have off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
For research on CI-994 include the development of more potent and selective N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors, exploring the potential of CI-994 as a combination therapy, and developing novel drug delivery systems to improve its solubility and bioavailability.
Métodos De Síntesis
CI-994 can be synthesized by reacting 2-chloro-5-iodobenzoic acid with 4-methoxyaniline to form the intermediate, 3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyaniline. This intermediate is then reacted with furfurylamine to form CI-994. The synthesis of CI-994 has been optimized to improve yield and purity, making it a viable candidate for drug development.
Aplicaciones Científicas De Investigación
CI-994 has been extensively studied for its potential therapeutic applications. In cancer, CI-994 has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, CI-994 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option. In neurological disorders, CI-994 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In inflammatory diseases, CI-994 has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment option for conditions such as rheumatoid arthritis and psoriasis.
Propiedades
Fórmula molecular |
C19H14ClIN2O4 |
|---|---|
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
N-[3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClIN2O4/c1-26-16-7-5-12(22-19(25)17-3-2-8-27-17)10-15(16)23-18(24)13-9-11(21)4-6-14(13)20/h2-10H,1H3,(H,22,25)(H,23,24) |
Clave InChI |
AGRIJURGRJIZFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)I)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)

